molecular formula C15H18O2 B15162786 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid CAS No. 192528-12-4

1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid

Cat. No.: B15162786
CAS No.: 192528-12-4
M. Wt: 230.30 g/mol
InChI Key: KFWHOLJQOOYXQB-UHFFFAOYSA-N
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Description

1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a tert-butyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

The synthesis of 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an appropriate tert-butylating agent like tert-butyl chloride .

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effect of the tert-butyl group. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid exerts its effects is largely dependent on its chemical structure. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects. These interactions can modulate the activity of the target molecules and lead to various biological outcomes .

Comparison with Similar Compounds

1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:

    1,2-Dihydronaphthalene: Lacks the tert-butyl group, resulting in different reactivity and applications.

    tert-Butylbenzene: Contains a tert-butyl group but lacks the naphthalene ring, leading to distinct chemical properties.

    Naphthalene-1-carboxylic acid:

The presence of the tert-butyl group in this compound makes it unique, providing steric hindrance and influencing its chemical behavior in ways that are not observed in similar compounds .

Properties

CAS No.

192528-12-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-tert-butyl-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c1-14(2,3)15(13(16)17)10-6-8-11-7-4-5-9-12(11)15/h4-9H,10H2,1-3H3,(H,16,17)

InChI Key

KFWHOLJQOOYXQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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